![molecular formula C20H16N2O8S B2869521 2-(3-Nitrophenyl)-2-oxoethyl 4-[(furan-2-ylmethyl)sulfamoyl]benzoate CAS No. 324044-89-5](/img/structure/B2869521.png)

2-(3-Nitrophenyl)-2-oxoethyl 4-[(furan-2-ylmethyl)sulfamoyl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

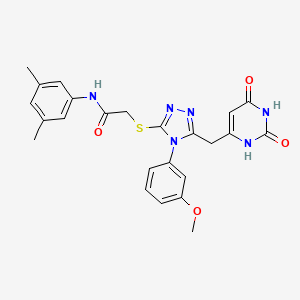

The compound is a complex organic molecule that contains a nitrophenyl group, a furan ring, and a benzoate ester. The presence of these functional groups suggests that the compound could have interesting chemical and physical properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of coupling reagents .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The nitrophenyl group, furan ring, and benzoate ester would each contribute to the overall structure .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitrophenyl group, the furan ring, and the benzoate ester. Each of these groups is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Applications De Recherche Scientifique

Novel Anti-inflammatory Pharmaceuticals

A study introduces a new class of anti-inflammatory pharmaceuticals known as NOSH compounds, which are hybrids of aspirin bearing both nitric oxide (NO) and hydrogen sulfide (H(2)S)-releasing moieties. These compounds demonstrated significant effectiveness in inhibiting the growth of various human cancer cell lines without cellular toxicity (Kodela, Chattopadhyay, & Kashfi, 2012).

Poly(thiophenylanilino) and Poly(furanylanilino) Polymers

Research on novel hybrid polymers with thiophenylanilino and furanylanilino backbones introduces materials with significant electrochemical activity and potential applications in electronic devices. The study highlights the synthesis process and the electronic properties of these polymers, suggesting their utility in various technological applications (Baldwin et al., 2008).

Modification of Electrophilic Centers and Substituents

A kinetic study explores the reactions of 4-nitrophenyl benzoate and related compounds, providing insight into the effects of modifying electrophilic centers and substituents on the reaction mechanisms. This research offers valuable information on the synthesis and reactivity of compounds with nitrophenyl and benzoate groups, relevant to the development of new chemical entities (Um et al., 2006).

Tyrosinase Inhibitors and Molecular Docking Studies

A series of biphenyl ester derivatives, including compounds with benzoate groups, were synthesized and evaluated for their anti-tyrosinase activities. Molecular docking studies complemented the experimental findings, suggesting the potential of these compounds in pharmaceutical applications targeting enzymes like tyrosinase (Kwong et al., 2017).

Synthesis of Furan Derivatives

Research into the synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes highlights a methodological advancement in organic synthesis, potentially relevant to the synthesis of compounds similar to the one . This study demonstrates a successful application in the total synthesis of pharmaceutical targets, indicating the versatility of furan derivatives in drug development (Palmieri, Gabrielli, & Ballini, 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

[2-(3-nitrophenyl)-2-oxoethyl] 4-(furan-2-ylmethylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O8S/c23-19(15-3-1-4-16(11-15)22(25)26)13-30-20(24)14-6-8-18(9-7-14)31(27,28)21-12-17-5-2-10-29-17/h1-11,21H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLLKAOWXHQLCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2869438.png)

![Methyl 2-(5-chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2869441.png)

![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethyl]benzoic acid](/img/structure/B2869444.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2869452.png)

![(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2869455.png)

![3-allyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869456.png)

![1-(4-ethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2869459.png)

![2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2869460.png)

![2-[(2-Methylbenzyl)sulfanyl]quinoxaline](/img/structure/B2869461.png)